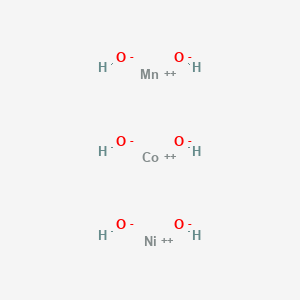
Nickel-cobalt-manganese hydroxide
Cat. No. B8455811
M. Wt: 274.61 g/mol
InChI Key: SEVNKUSLDMZOTL-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US07887721B2
Procedure details


1 mol nickel nitrate, 1 mole manganese nitrate, and 1 mol cobalt nitrate were dissolved in 750 ml deionized water to prepare 4 mol/L solution, and 1500 ml NaOH aqueous solution of 4 mol/L was slowly added under stirring. The temperature of the solution was controlled at 50° C. After stirring for 8 hours, the precipitate was filtered and dried at 120° C. for 10 hours to yield nickel-manganese-cobalt hydroxide Ni1/3Mn1/3Co1/3(OH)2. 1.05 mols LiNO3 was dissolved in 220 ml deionized water, and after LiNO3 was completely dissolved, 1 mol Ni1/3Mn1/3Co1/3(OH)2 precursor was added. After slowly removing water by evaporation at 65° C. under stirring, in a muffle furnace the first-stage sintering was carried at 650° C. in oxygen atmosphere for 4 hours. The obtained product of the first-stage sintering was pulverized and then 200 g polytetrafluoroethylene aqueous solution containing 9 g polytetrafluoroethylene was added. After uniformly mixing, in the muffle furnace the second-stage sintering was carried out at 800° C. in oxygen atmosphere for 15 hours. After sintering, the material was cooled along with the furnace, and then pulverized by ball milling and passed through a 300 mesh screen to yield the final product LiNi1/3Mn1/3Co1/3O2.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Ni+2:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Mn+2:14].[N+]([O-])([O-])=[O:16].[N+]([O-])([O-])=[O:20].[Co+2:23].[N+]([O-])([O-])=[O:25].[OH-].[Na+]>O>[OH-:2].[Co+2:23].[Mn+2:14].[Ni+2:5].[OH-:7].[OH-:11].[OH-:16].[OH-:20].[OH-:25] |f:0.1.2,3.4.5,6.7.8,9.10,12.13.14.15.16.17.18.19.20|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was controlled at 50° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 8 hours
|
|
Duration
|
8 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 120° C. for 10 hours
|
|
Duration
|
10 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Co+2].[Mn+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
